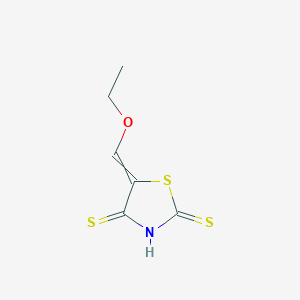
5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione: is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This particular compound is characterized by the presence of an ethoxymethylidene group attached to the thiazolidine ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione typically involves the reaction of ethyl orthoformate with thioamides under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like zinc chloride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethoxymethylidene group under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dithiol derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity makes it valuable in the development of new chemical entities .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the design of bioactive molecules and pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites. It may also interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
- 5-(Ethoxymethylidene)-4-thioxo-2-thiazolidinone
- 2-Ethoxymethylidene-3-oxo esters
- Ethyl 2-ethoxymethylidenecyanoacetate
Comparison: Compared to similar compounds, 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione exhibits unique reactivity due to the presence of the dithione moiety. This makes it particularly useful in reactions requiring sulfur-containing intermediates. Additionally, its biological activity profile may differ, offering distinct advantages in specific applications .
Propriétés
Numéro CAS |
112801-32-8 |
|---|---|
Formule moléculaire |
C6H7NOS3 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
5-(ethoxymethylidene)-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C6H7NOS3/c1-2-8-3-4-5(9)7-6(10)11-4/h3H,2H2,1H3,(H,7,9,10) |
Clé InChI |
RCCJCUCWGFWAOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C1C(=S)NC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

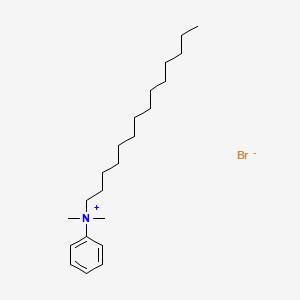
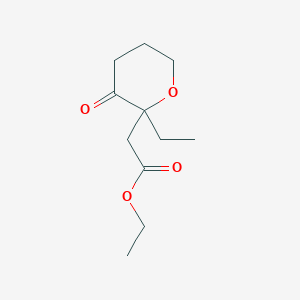
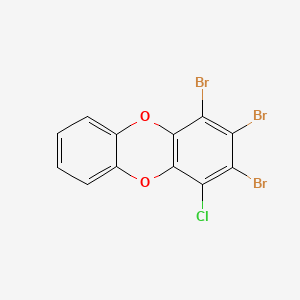
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
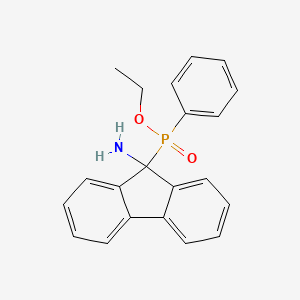
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
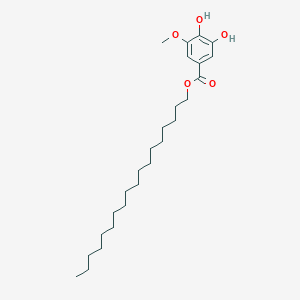
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
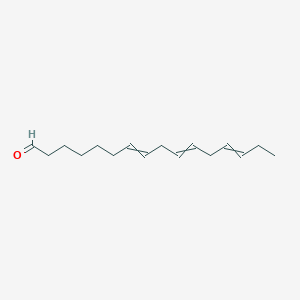
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
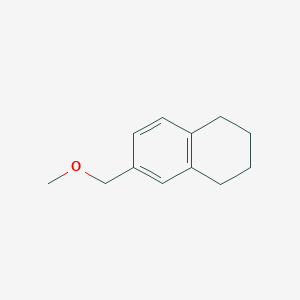
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
